molecular formula C23H21N3O4 B13633516 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

Cat. No.: B13633516
M. Wt: 403.4 g/mol
InChI Key: BNIKHOKKVUCOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a complex organic compound with a molecular weight of 389.41 g/mol . It is characterized by its unique structure, which includes a pyrazolo[3,4-c]pyridine core and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.

Preparation Methods

The synthesis of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazolo[3,4-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fmoc group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid undergoes various types of chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorenylmethoxycarbonyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. The pyrazolo[3,4-c]pyridine core can interact with biological targets such as enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrazolo[3,4-c]pyridine core and the Fmoc protecting group, which imparts unique reactivity and stability.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonyl)-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C23H21N3O4/c1-25-20-12-26(11-10-18(20)21(24-25)22(27)28)23(29)30-13-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-9,19H,10-13H2,1H3,(H,27,28)

InChI Key

BNIKHOKKVUCOCC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=N1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.